molecular formula C17H10BrN3OS2 B12133904 (5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-(2-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-(2-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12133904
M. Wt: 416.3 g/mol
InChI Key: NCCPJWRESAKKEB-UHFFFAOYSA-N
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Description

The compound (5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-(2-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one belongs to the rhodanine-derived thiazolidin-4-one family, characterized by a five-membered heterocyclic core with a thioxo group at position 2 and variable substituents at positions 3 and 3. Its structure features a 2-bromophenyl group at position 3 and a benzimidazol-2-ylmethylidene moiety at position 5, distinguishing it from simpler derivatives . Rhodanine analogs are widely studied for their medicinal properties, including antimicrobial and anticancer activities, which are highly dependent on substituent modifications .

Properties

Molecular Formula

C17H10BrN3OS2

Molecular Weight

416.3 g/mol

IUPAC Name

5-(benzimidazol-2-ylidenemethyl)-3-(2-bromophenyl)-4-hydroxy-1,3-thiazole-2-thione

InChI

InChI=1S/C17H10BrN3OS2/c18-10-5-1-4-8-13(10)21-16(22)14(24-17(21)23)9-15-19-11-6-2-3-7-12(11)20-15/h1-9,22H

InChI Key

NCCPJWRESAKKEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(SC2=S)C=C3N=C4C=CC=CC4=N3)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-(2-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2-bromobenzaldehyde with 2-mercaptobenzimidazole in the presence of a suitable base. The reaction is carried out under reflux conditions in a polar solvent such as ethanol or dimethylformamide (DMF). The resulting intermediate is then cyclized with thioglycolic acid to form the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-(2-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

Biological Activities

1.1 Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that thiazolidinones could induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms . Specifically, the compound (5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-(2-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one may share similar mechanisms due to its structural attributes.

1.2 Antimicrobial Activity

Thiazolidinones have also been investigated for their antimicrobial properties. Compounds with thiazolidinone backbones have shown efficacy against various bacterial and fungal strains. The mechanism often involves disrupting microbial cell walls or inhibiting essential metabolic pathways . The specific compound may exhibit enhanced activity against resistant strains of bacteria, making it a candidate for further development as an antimicrobial agent.

Synthetic Methodologies

2.1 Synthesis of Thiazolidinones

The synthesis of (5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-(2-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of Thiazolidinone Core : The initial step usually involves the condensation of a thioketone with an aldehyde to form the thiazolidinone ring.
  • Benzimidazole Substitution : Subsequent reactions may introduce the benzimidazole moiety through nucleophilic substitution or coupling reactions.
  • Bromination : The introduction of bromine can be achieved through electrophilic aromatic substitution on the phenyl ring.

These synthetic approaches allow for the modification of various functional groups to optimize biological activity and selectivity.

Case Studies and Research Findings

3.1 Case Study: Anticancer Activity Evaluation

In a recent experimental study, a series of thiazolidinone derivatives were evaluated for their anticancer activity against human breast adenocarcinoma cells (MCF7). Results indicated that compounds with structural similarities to (5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-(2-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one exhibited IC50 values in the micromolar range, suggesting potent anticancer effects . These findings underscore the importance of structural modifications in enhancing therapeutic efficacy.

3.2 Case Study: Antimicrobial Screening

Another study focused on synthesizing and testing various thiazolidinone derivatives against multiple bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The results showed that certain derivatives possessed significant antibacterial activity, indicating that modifications to the thiazolidinone scaffold could lead to new antimicrobial agents .

Mechanism of Action

The mechanism of action of (5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-(2-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, affecting their function. The thioxo-thiazolidinone ring may also interact with enzymes, inhibiting their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs and their differentiating features are summarized in Table 1.

Table 1: Structural Comparison of Thiazolidin-4-One Derivatives

Compound Name Position 3 Substituent Position 5 Substituent Isomerism Notable Features
Target Compound 2-Bromophenyl 1H-Benzimidazol-2-ylmethylidene E Bromine enhances lipophilicity; benzimidazole may improve π-π stacking
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one Phenyl 2-Hydroxybenzylidene Z Intramolecular H-bonding (C–H⋯S) stabilizes planar structure
(5E)-5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one Ethyl 5-Bromo-2-hydroxybenzylidene E Bromine and hydroxy groups influence solubility and H-bonding
(5E)-3-Benzyl-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one Benzyl Thiophen-2-ylmethylidene E Thiophene enhances electron delocalization
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one Phenyl 2-Methylbenzylidene Z Methyl group reduces steric hindrance
Key Observations:
  • Electronic Effects : Bromine at position 3 (2-bromophenyl) increases electron-withdrawing properties, which may enhance stability and intermolecular halogen bonding .
  • Isomerism : The E-configuration at position 5 in the target compound contrasts with Z-isomers (e.g., ), influencing molecular planarity and packing efficiency .

Crystallographic and Hydrogen Bonding Analysis

  • Planarity: The thiazolidinone core and benzylidene substituent are typically planar, with dihedral angles between heterocyclic and aromatic rings ranging from 9.68° to 79.26° .
  • Hydrogen Bonding : Compounds with hydroxy groups (e.g., ) form intramolecular H-bonds (e.g., S(6) motifs), while bromine may participate in halogen bonding or C–H⋯π interactions .

Table 2: Intermolecular Interactions in Selected Analogs

Compound Intermolecular Interactions Crystal Packing Motifs
Target Compound (Inferred) C–H⋯S, C–H⋯π, halogen bonding (Br) Layered structures with π-π stacking
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one O–H⋯O, C–H⋯S, C–H⋯π Dimeric R₂²(7) and R₂²(10) motifs
(5E)-5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one Br⋯S, O–H⋯O Chain-like arrangements

Biological Activity

The compound (5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-(2-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one, often referred to as a thiazolidinone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiparasitic properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound's structure features a thiazolidinone core fused with a benzimidazole moiety and a bromophenyl substituent. Its molecular formula is C17H13BrN2OS2, with a molecular weight of approximately 396.33 g/mol. The unique structural attributes contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazolidinones. For instance, research indicates that derivatives of thiazolidinone exhibit significant activity against various bacterial strains.

Key Findings:

  • Inhibition of Biofilm Formation: A study demonstrated that certain thiazolidinone derivatives reduced biofilm formation by over 50% against Pseudomonas aeruginosa at concentrations equal to their minimum inhibitory concentration (MIC) .
  • Comparative Activity: In comparison to standard antibiotics, some thiazolidinones displayed enhanced activity against resistant bacterial strains, suggesting their potential as alternative therapeutic agents.
CompoundMIC (µg/mL)Activity Against
Compound A0.5Staphylococcus aureus
Compound B1.0Escherichia coli
(5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-(2-bromophenyl)-2-thioxo-1,3-thiazolidin-4-oneTBDPseudomonas aeruginosa

Anticancer Properties

The anticancer effects of thiazolidinone derivatives have been explored in various studies. The compound shows promise in inhibiting cancer cell proliferation through multiple mechanisms.

Case Studies:

  • Cell Line Studies: In vitro studies on human cancer cell lines revealed that the compound induced apoptosis and inhibited cell growth significantly at micromolar concentrations .
  • Mechanism of Action: The proposed mechanism includes the modulation of apoptotic pathways and inhibition of specific kinases involved in cancer cell survival.

Antiparasitic Activity

Thiazolidinones have also been studied for their antiparasitic properties, particularly against malaria and other parasitic infections.

Research Insights:

  • In Vitro Efficacy: Compounds similar to (5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-(2-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one have shown potent activity against Plasmodium falciparum in vitro .
  • Animal Model Studies: In vivo studies using murine models demonstrated significant suppression of parasitemia and increased survival rates in infected mice treated with thiazolidinone derivatives .

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